molecular formula C18H14F6N2O4 B2809709 N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1351600-08-2

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2809709
CAS No.: 1351600-08-2
M. Wt: 436.31
InChI Key: ZUDHOFATJIXNOW-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups These functional groups are known for their significant impact on the compound’s chemical properties, including its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and ethylene glycol under acidic conditions to form 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol.

    Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Final Coupling: The oxalyl chloride intermediate is coupled with 4-(trifluoromethoxy)aniline under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-(4-methylphenyl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but lacks the trifluoromethyl and trifluoromethoxy groups.

    N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(4-chlorophenyl)oxalamide: Contains chlorine atoms instead of trifluoromethyl and trifluoromethoxy groups.

Uniqueness

The presence of trifluoromethyl and trifluoromethoxy groups in N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDHOFATJIXNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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